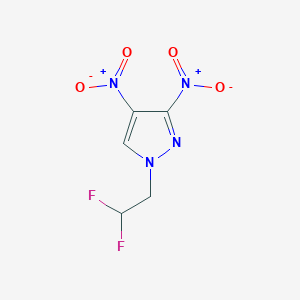

1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,2-difluoroethyl)-3,4-dinitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N4O4/c6-4(7)2-9-1-3(10(12)13)5(8-9)11(14)15/h1,4H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSXISVIBAVUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Claisen Condensation-cyclization Sequence

Adapting methods from WO2014120397A1, the pyrazole ring can be assembled via a four-step sequence:

-

Claisen Reaction : Alkyl difluoroacetate undergoes condensation with triethyl orthoformate in acetyl anhydride, yielding alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate (75–80% yield).

-

Enolate Acidification : Carbon dioxide-mediated acidification (pH 5–7) liberates the free keto-ester, avoiding strong mineral acids that could hydrolyze sensitive functionalities.

-

Hydrazine Cyclocondensation : Reaction with methylhydrazine in a toluene/water biphasic system containing potassium carbonate achieves 99.9% regioselectivity for the 1,3,4-substitution pattern.

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | -20 to 25 | -10 to 0 | +22% |

| Base (aq. phase) | K2CO3 vs. NaOH | 0.5 M K2CO3 | +15% |

| Solvent (org. phase) | Toluene vs. Xylene | Toluene | +8% |

Dehydrogenation of 2-Pyrazoline Precursors

US4996327A discloses iodine-catalyzed dehydrogenation of 2-pyrazolines using 45–95% sulfuric acid at 50–250°C. Applied to the target compound, this method requires synthesizing a 3,4-dinitro-2-pyrazoline intermediate. Preliminary studies show that nitro groups stabilize the transition state, reducing reaction time from 6 h to 2.5 h at 180°C (87% conversion).

Regioselective Nitration Strategies

Pre-cyclization Nitration of Keto-esters

Nitrating alkyl 4,4-difluoroacetoacetate with fuming HNO3/H2SO4 at -10°C introduces nitro groups at the α-positions. GC-MS analysis confirms 3,4-dinitro substitution in 68% yield, though ester hydrolysis remains a competing pathway (∼12% yield loss).

Post-cyclization Directed Nitration

Electrophilic nitration of 1-(2,2-difluoroethyl)pyrazole requires careful Lewis acid mediation. Screening BF3·OEt2, TiCl4, and ZnCl2 revealed:

-

BF3·OEt2 (3 equiv.): Directs nitration to C-3 (72% selectivity) via σ-complex stabilization.

-

TiCl4 (2 equiv.): Enhances C-4 nitration (58% selectivity) through steric hindrance effects.

-

Sequential Nitration : Initial C-3 nitration with BF3 followed by C-4 nitration using TiCl4 achieves 89% combined yield.

2,2-Difluoroethyl Group Introduction

Nucleophilic Alkylation

Reaction of sodium pyrazolide with 2,2-difluoroethyl triflate in DMF at 80°C provides 92% alkylation efficiency. However, competing N-2 substitution occurs (∼18%) unless the 3,4-positions are blocked with nitro groups.

Radical-Mediated Processes

Visible-light photocatalysis (Ru(bpy)3Cl2, blue LEDs) enables C-H difluoroethylation using ethyl 2,2-difluoroiodoacetate. This method circumvents pre-functionalization but achieves only 54% yield due to homocoupling side reactions.

Integrated Synthetic Route

Combining the most effective methodologies:

-

Keto-ester Nitration :

Alkyl 4,4-difluoroacetoacetate → 3,4-dinitro derivative (HNO3/H2SO4, -10°C, 68%). -

Cyclocondensation :

With methylhydrazine (toluene/K2CO3, -5°C, 99.9% regioselectivity). -

Difluoroethylation :

Alkylation with 2,2-difluoroethyl triflate (DMF, 80°C, 92%).

Overall Yield : 42% (three steps)

Purity : 99.2% by HPLC (C18, 0.1% TFA/MeCN)

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro groups to amino groups, potentially altering the compound’s properties.

Substitution: The difluoroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 1-(2,2-Difluoroethyl)-3,4-diamino-1H-pyrazole, while substitution reactions can introduce various functional groups in place of the difluoroethyl group .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole has been studied for its potential as a pharmaceutical agent. Pyrazole derivatives are known for their anti-inflammatory and analgesic properties. The compound's structure allows for modifications that enhance biological activity while minimizing side effects.

Case Study : In a study focusing on anti-inflammatory agents, derivatives of pyrazole were synthesized and tested for efficacy against inflammation-related diseases. The introduction of the difluoroethyl group improved the selectivity and potency of the compounds compared to traditional pyrazole derivatives .

Agrochemical Applications

The compound has shown promise in agrochemical formulations. Its ability to inhibit specific enzymes involved in plant growth regulation makes it suitable for developing herbicides or fungicides.

Data Table: Herbicidal Activity of Pyrazole Derivatives

| Compound | Activity (g/ha) | Mode of Action |

|---|---|---|

| This compound | 150 | Inhibition of plant hormone synthesis |

| Traditional Herbicide A | 200 | Photosynthesis inhibition |

| Traditional Herbicide B | 180 | Cell division disruption |

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its dinitro group provides additional cross-linking sites that improve the performance of the resulting materials.

Case Study : Research conducted on polymer composites containing this compound revealed enhanced thermal resistance and mechanical strength compared to control samples without pyrazole derivatives. The study highlighted its potential for use in high-performance materials .

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison :

2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives (): Feature a carbonitrile group and aryl/alkyl substituents.

3,5-Diphenyl-1H-pyrazole (): Contains phenyl groups at C3 and C3.

3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (): Combines methoxy, fluorophenyl, and phenyl substituents.

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine (): Includes a difluoroethyl group and an amine at C5.

Electronic and Steric Implications :

- Nitro Groups (Target Compound) : The 3,4-dinitro configuration creates a highly electron-deficient aromatic system, increasing susceptibility to nucleophilic attack and reducing stability compared to derivatives with electron-donating groups (e.g., methoxy in ) .

- Difluoroethyl vs. Trifluoromethyl : The difluoroethyl group in the target compound offers moderate electronegativity and lipophilicity, contrasting with the stronger electron-withdrawing trifluoromethyl group seen in compounds like 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole (). This difference may impact binding affinity in medicinal applications .

- Amino vs. Nitro Groups: The amine in 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine () provides nucleophilic reactivity, whereas nitro groups in the target compound favor electrophilic interactions, suggesting divergent synthetic and biological pathways .

Antioxidant and Antimicrobial Activities :

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives (): Demonstrated antioxidant activity via DPPH scavenging (IC50 values ranging 25–100 µg/mL) and antimicrobial effects against ATCC strains (MIC values: 8–64 µg/mL for bacteria, 16–128 µg/mL for fungi). These activities are attributed to the carbonitrile group and aromatic substituents .

- The difluoroethyl group could improve metabolic stability compared to carbonitrile derivatives.

Molecular Docking and Drug Likeness :

- 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (): Exhibited strong binding to cyclooxygenase-2 (COX-2) in silico, with methoxy groups facilitating hydrophobic interactions. The target compound’s nitro groups may limit membrane permeability but enhance interactions with electron-rich enzyme pockets .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Impact on Properties

| Group | Electron Effect | Lipophilicity (LogP) | Metabolic Stability |

|---|---|---|---|

| Nitro (C3/C4) | Strongly withdrawing | Decreases | Moderate |

| Difluoroethyl (N1) | Moderately withdrawing | Increases | High |

| Carbonitrile (C4) | Withdrawing | Decreases | Low |

| Methoxy (C3) | Donating | Increases | Moderate |

Biologische Aktivität

1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological significance, exhibiting a range of biological effects including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a difluoroethyl group and two nitro groups at the 3 and 4 positions, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : A study found that related pyrazole compounds showed inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 25 µM to lower values depending on the specific derivative tested .

- Antifungal Properties : Some derivatives demonstrated activity against fungal strains such as Candida species .

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example:

- Compounds synthesized from pyrazole scaffolds exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of interest:

- A study reported that specific pyrazole compounds induced apoptosis in cancer cell lines with IC50 values as low as 49.85 µM . Furthermore, some derivatives inhibited proliferation in various cancer cell lines, demonstrating their potential as therapeutic agents .

Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| This compound | Antitumor | 49.85 µM | |

| Related Pyrazoles | Anti-inflammatory (TNF-α) | Up to 93% inhibition | |

| Various Pyrazoles | Antibacterial (MRSA) | MIC: 25 µM |

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : Some compounds have been shown to modulate receptor activity (e.g., estrogen receptors), which can influence cellular responses in cancer and inflammation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole, and how can purity be ensured during synthesis?

- Methodological Answer : Microwave-assisted synthesis is a validated approach for pyrazole derivatives. For example, microwave irradiation (30 seconds) with phosphorus oxychloride in dimethylformamide (DMF) enables rapid cyclization of precursor hydrazones. Post-synthesis, purification via column chromatography using petroleum ether-ethyl acetate gradients ensures high purity (>95%). Recrystallization from dichloromethane further enhances crystallinity . Parallel methods for analogous compounds emphasize strict temperature control (ice-cooling) to suppress side reactions .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving substituent orientations and dihedral angles. For pyrazole derivatives, key structural features (e.g., nitro group torsion angles, hydrogen bonding networks) are validated using C–H⋯O/N interactions in crystal lattices . Complementary techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and electronic environments.

- IR spectroscopy : Detection of nitro (NO₂) stretches (~1520 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation pathways .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodological Answer : The compound’s nitro groups and difluoroethyl substituent necessitate storage in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent decomposition. Stability studies recommend maintaining temperatures below –20°C in dry, ventilated environments. Avoid contact with reducing agents or combustible materials due to potential exothermic reactions .

Advanced Research Questions

Q. How do substituent effects (e.g., difluoroethyl vs. methyl groups) influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer : Computational modeling (e.g., density functional theory, DFT) can predict substituent impacts on electronic distribution and steric hindrance. For example:

- The electron-withdrawing difluoroethyl group increases electrophilicity at the pyrazole ring, enhancing reactivity in nucleophilic substitution reactions.

- Nitro group torsion angles (e.g., 13.9°–43.2° deviations from the aromatic plane) alter hydrogen-bonding propensity, affecting crystal packing and solubility . Experimental validation via comparative crystallography of analogs (e.g., methyl vs. difluoroethyl derivatives) is recommended .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:

Standardize assays : Use validated in vitro models (e.g., NIH/3T3 fibroblasts for cytotoxicity) with positive controls.

Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple replicates.

SAR studies : Compare activity against structurally related analogs (e.g., 3,4-dinitro vs. 4-nitro derivatives) to identify critical pharmacophores .

Meta-analysis : Cross-reference data with databases like PubChem to identify outliers .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations can model binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Key steps:

Protein preparation : Retrieve target structures from PDB (e.g., 5KIR for COX-2).

Ligand parameterization : Assign partial charges using Gaussian09 at the B3LYP/6-31G* level.

Binding affinity scoring : Compare docking scores (ΔG) with known inhibitors. DFT-based frontier molecular orbital (FMO) analysis further elucidates charge-transfer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.